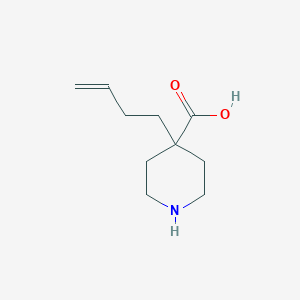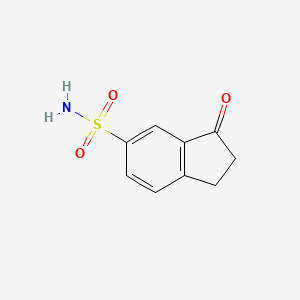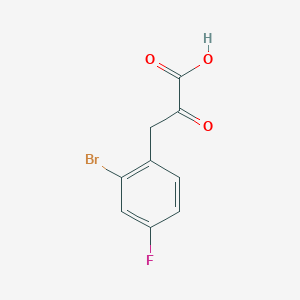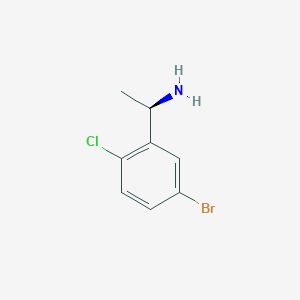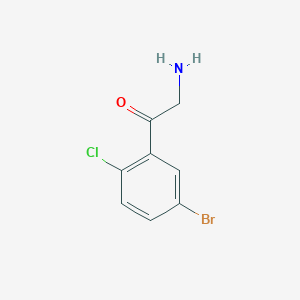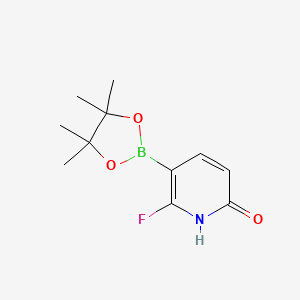
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom at the 6th position and a boronic ester group at the 5th position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a fluorine atom at the 6th position.
Boronic Ester Formation: The introduction of the boronic ester group is achieved through a reaction with tetramethyl-1,3,2-dioxaborolane. This step often requires the use of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.
化学反応の分析
Types of Reactions
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrogenated compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Pyridine derivatives with various functional groups.
科学的研究の応用
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to the presence of both a fluorine atom and a boronic ester group on the pyridine ring. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H15BFNO3 |
|---|---|
分子量 |
239.05 g/mol |
IUPAC名 |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(15)14-9(7)13/h5-6H,1-4H3,(H,14,15) |
InChIキー |
DFDJHNWGJFPNEC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=O)C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
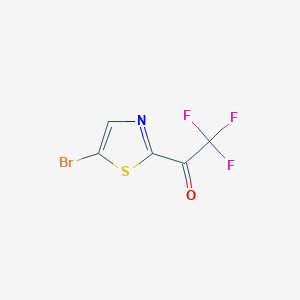
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
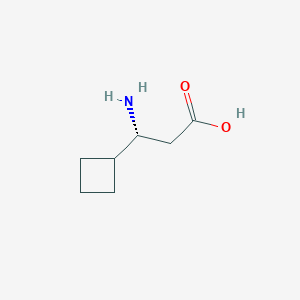
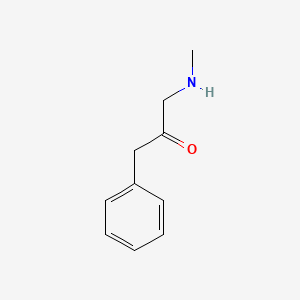
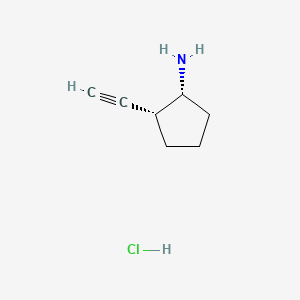
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
